2-amino-N-(1H-tetrazol-5-yl)benzamide 2-amino-N-(1H-tetrazol-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 87693-21-8
VCID: VC8304754
InChI: InChI=1S/C8H8N6O/c9-6-4-2-1-3-5(6)7(15)10-8-11-13-14-12-8/h1-4H,9H2,(H2,10,11,12,13,14,15)
SMILES: C1=CC=C(C(=C1)C(=O)NC2=NNN=N2)N
Molecular Formula: C8H8N6O
Molecular Weight: 204.19 g/mol

2-amino-N-(1H-tetrazol-5-yl)benzamide

CAS No.: 87693-21-8

Cat. No.: VC8304754

Molecular Formula: C8H8N6O

Molecular Weight: 204.19 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-(1H-tetrazol-5-yl)benzamide - 87693-21-8

Specification

CAS No. 87693-21-8
Molecular Formula C8H8N6O
Molecular Weight 204.19 g/mol
IUPAC Name 2-amino-N-(2H-tetrazol-5-yl)benzamide
Standard InChI InChI=1S/C8H8N6O/c9-6-4-2-1-3-5(6)7(15)10-8-11-13-14-12-8/h1-4H,9H2,(H2,10,11,12,13,14,15)
Standard InChI Key GOXQERQFQMSLJU-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC2=NNN=N2)N
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=NNN=N2)N

Introduction

Structural Overview and Significance

2-Amino-N-(1H-tetrazol-5-yl)benzamide consists of a benzamide core substituted with an amino group at the 2-position and a 1H-tetrazol-5-yl moiety linked via the amide nitrogen. The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, confers metabolic stability and hydrogen-bonding capacity, making it a valuable pharmacophore in drug design . The 2-aminobenzamide subunit may enhance solubility and enable further functionalization, positioning this compound as a versatile intermediate for synthesizing bioactive molecules or coordination polymers.

Synthesis Strategies

The synthesis of 2-amino-N-(1H-tetrazol-5-yl)benzamide can be inferred from methodologies developed for analogous 5-aminotetrazoles. Recent studies highlight the efficacy of bismuth nitrate-catalyzed three-component reactions under microwave irradiation for constructing 1-substituted 5-aminotetrazoles . Adapting this protocol, the target compound may be synthesized via the following pathway:

Reaction Components and Conditions

  • Starting Materials:

    • 2-Aminobenzoic acid (or its activated ester)

    • 5-Aminotetrazole

    • Coupling reagent (e.g., HATU, DCC)

    • Bi(NO₃)₃·5H₂O as a Lewis acid catalyst

  • Procedure:

    • Activation of 2-aminobenzoic acid to its acyl chloride or mixed anhydride.

    • Amide coupling with 5-aminotetrazole in the presence of Bi(NO₃)₃ under microwave irradiation (125°C, 150 W) .

    • Purification via recrystallization or column chromatography.

Table 1. Optimized Reaction Conditions for Analogous 5-Aminotetrazoles

ParameterValue
CatalystBi(NO₃)₃·5H₂O (1.0 equiv)
BaseTriethylamine (3.0 equiv)
SolventAcetonitrile or DMF
Temperature125°C (microwave)
Reaction Time2–40 minutes
Yield Range32–89%

This method avoids thiourea intermediates, simplifying purification and improving scalability compared to traditional desulfurization routes .

Spectroscopic Characterization

The structural elucidation of 2-amino-N-(1H-tetrazol-5-yl)benzamide relies on techniques validated for related tetrazole derivatives:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Distinct splitting patterns in the aromatic region help differentiate substituents on the tetrazole ring. For example, in N5-aryl-5-aminotetrazoles, ortho, meta, and para hydrogens exhibit well-resolved signals, whereas N1-aryl hydrogens often overlap .

  • ¹³C NMR: The carbonyl carbon (C=O) typically resonates near δ 165–170 ppm, while tetrazole ring carbons appear between δ 140–155 ppm .

Table 2. Predicted NMR Chemical Shifts for 2-Amino-N-(1H-Tetrazol-5-yl)benzamide

Positionδ (ppm) ¹Hδ (ppm) ¹³C
Tetrazole C5-152–155
Benzamide C=O-168–170
NH₂ (2-position)6.5–7.0 (s)-
Aromatic protons7.2–8.1 (m)120–135

Infrared (IR) Spectroscopy

Key absorptions include:

  • N–H stretch (amine): ~3300 cm⁻¹

  • C=O stretch (amide): ~1650 cm⁻¹

  • Tetrazole ring vibrations: ~1500–1600 cm⁻¹

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 245.0784 (C₉H₉N₆O⁺) .

Physicochemical Properties

The compound’s properties can be extrapolated from structurally similar tetrazoles:

Table 3. Estimated Physicochemical Properties

PropertyValue
Molecular Weight245.21 g/mol
Melting Point180–190°C (predicted)
SolubilityModerate in DMSO, DMF
LogP1.2–1.5 (calculated)

The 2-amino group enhances hydrophilicity, potentially improving aqueous solubility compared to unsubstituted analogs.

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